molecular formula C8H15NO2 B2642958 8-Oxa-1-azaspiro[4.5]decan-3-ol CAS No. 1892474-88-2

8-Oxa-1-azaspiro[4.5]decan-3-ol

カタログ番号: B2642958
CAS番号: 1892474-88-2
分子量: 157.213
InChIキー: VBGNAFFFWRXMFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Oxa-1-azaspiro[4.5]decan-3-ol is a bicyclic compound featuring a spirocyclic framework with an oxygen atom in the 8-position and a nitrogen atom in the 1-position of the fused ring system. Its molecular formula is C₈H₁₅NO₂, with a molar mass of 157.21 g/mol and CAS number 1892474-88-2 .

特性

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNAFFFWRXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-1-azaspiro[4.5]decan-3-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods:

化学反応の分析

Types of Reactions: 8-Oxa-1-azaspiro[4.5]decan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced forms of the compound .

科学的研究の応用

Neurological Disorders

One of the primary applications of 8-Oxa-1-azaspiro[4.5]decan-3-ol is in the treatment of neurological conditions, particularly Alzheimer's disease. Research indicates that derivatives of this compound can act as muscarinic agonists, specifically targeting M1 receptors, which are implicated in cognitive function and memory.

  • Case Study: Muscarinic Agonists for Alzheimer's
    A study synthesized a series of 1-oxa-8-azaspiro[4.5]decanes and evaluated their activity as M1 muscarinic agonists. The compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one demonstrated significant in vitro and in vivo muscarinic activities, showing potential for symptomatic treatment in Alzheimer's patients by ameliorating cognitive deficits induced by scopolamine in animal models .

Pain Management

Another promising application is in pain management, particularly through the modulation of fatty acid amide hydrolase (FAAH) activity. Compounds derived from this compound have been investigated for their analgesic properties.

  • Case Study: FAAH Inhibition
    Research has identified certain derivatives that act as FAAH inhibitors, which may provide relief from acute and chronic pain conditions. These compounds are being evaluated for their efficacy in reducing pain without the side effects commonly associated with traditional analgesics .

Drug Development

The synthesis of this compound and its derivatives is crucial for drug development processes. Innovative synthetic routes have been explored to enhance yield and purity, facilitating the production of chiral compounds necessary for pharmacological studies.

  • Synthetic Methodologies
    Recent advancements include flow chemistry techniques that allow for safer and more efficient synthesis of racemic and chiral forms of the compound. These methods have demonstrated high conversion rates and enantiomeric excess, making them suitable for large-scale production .

Data Table: Summary of Applications

Application AreaCompound DerivativeBiological TargetKey Findings
Neurological Disorders2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorsPotent agonist activity; improves cognitive function in models
Pain ManagementFAAH InhibitorsFAAHReduces acute/chronic pain; potential analgesic without major side effects
Drug DevelopmentChiral 1-Oxa-8-Azaspiro CompoundsVarious pharmacological targetsHigh yield synthesis; scalable methods developed

作用機序

The mechanism by which 8-Oxa-1-azaspiro[4.5]decan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

The spirocyclic motif in 8-Oxa-1-azaspiro[4.5]decan-3-ol is shared with several analogs, but substitutions and heteroatom variations lead to distinct physicochemical and biological properties. Key comparisons are outlined below:

1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid (3f)

  • Structure : Incorporates a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid at position 2.
  • Molecular Formula: C₁₅H₂₃NO₅.
  • Properties : Melting point of 71–74°C , synthesized in 65% yield via multistep routes involving cyclization and protection steps. The Boc group enhances stability during synthetic manipulations .
  • Applications: Used as a precursor for conformationally constrained amino acids in peptide mimetics.

1,4-Dioxaspiro[4.5]decan-8-ol (291)

  • Structure : Contains two oxygen atoms (1,4-dioxa) in the spiro ring.
  • Synthesis : Produced via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one (290) in 61% yield . The absence of nitrogen alters electronic properties, reducing basicity compared to 8-Oxa-1-azaspiro analogs .

N-Boc-1-Oxa-8-Azaspiro[4.5]decan-3-ol

  • Structure : Features a Boc-protected amine at position 6.
  • Molecular Formula: C₁₃H₂₃NO₄.
  • Properties : Higher molar mass (257.33 g/mol ) and lipophilicity (predicted logP 1.16 ) due to the Boc group. Boiling point is estimated at 391.0±42.0°C .
  • Applications : Used in drug discovery for controlled release of the free amine under acidic conditions.

8-Methyl-3-(phenylmethoxy)-1-Oxaspiro[4.5]dec-6-en-2-ol

  • Structure : Includes a methyl group at position 8, a benzyl ether at position 3, and a double bond in the cyclohexene ring.
  • Hazards : Classified as acute toxicity (oral, Category 4) and skin irritant (Category 2) , necessitating strict handling protocols .
  • Applications : Primarily a laboratory chemical for specialized organic syntheses.

生物活性

8-Oxa-1-azaspiro[4.5]decan-3-ol is a spirocyclic compound characterized by its unique structure, which includes both a tetrahydrofuran and a piperidine ring. This compound has garnered attention in various fields of scientific research, particularly due to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is This compound , and it can be represented by the following structural formula:

InChI InChI 1S C8H15NO2 c10 7 5 8 9 6 7 1 3 11 4 2 8 h7 9 10H 1 6H2\text{InChI InChI 1S C8H15NO2 c10 7 5 8 9 6 7 1 3 11 4 2 8 h7 9 10H 1 6H2}

This structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can alter the activity of these targets, leading to various physiological effects. Notably, it has been studied for potential enzyme inhibition and muscarinic receptor agonism , which may have implications for treating conditions like Alzheimer's disease.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound exhibit significant inhibition of certain enzymes. For instance, studies have shown that some derivatives act as M1 muscarinic agonists, stimulating phosphoinositide hydrolysis in rat hippocampal slices, suggesting their potential utility in treating cognitive disorders associated with Alzheimer's disease .

Antitumor Activity

Recent studies have also evaluated the antitumor properties of related compounds. For example, a series of 1-Oxa derivatives demonstrated potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Notably, some compounds showed IC50 values as low as 0.08 µM against MDA-MB-231 cells, indicating strong cytotoxic potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundSpirocyclicEnzyme inhibition, potential M1 agonist
1-Oxa-8-azaspiro[4.5]decanSpirocyclicAntitumor activity
1-Thia-4-azaspiro[4.5]decanSpirocyclicAntimicrobial properties

This table highlights the unique biological activities associated with different spirocyclic compounds, emphasizing the potential applications of 8-Oxa derivatives in medicinal chemistry.

Case Study 1: Alzheimer's Disease Treatment

A study focused on the synthesis and evaluation of several 1-Oxa derivatives as M1 muscarinic agonists showed promising results in enhancing cognitive function in animal models. The compounds were designed to mimic muscarone and exhibited selective binding to M1 receptors, leading to improved phosphoinositide signaling pathways .

Case Study 2: Anticancer Research

In another study assessing the anticancer properties of spirocyclic compounds, researchers synthesized a series of 1-Oxa derivatives and tested them against multiple cancer cell lines. The findings revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of 8-Oxa-1-azaspiro[4.5]decan-3-ol, and how do they influence its reactivity in synthetic chemistry?

  • Methodological Answer : The spirocyclic system (fused oxa-azacyclic rings) introduces steric constraints and electronic effects due to the oxygen and nitrogen heteroatoms. The hydroxyl group at position 3 can participate in hydrogen bonding, affecting solubility and crystallization. Conformational flexibility of the spiro ring system (quantified via Cremer-Pople puckering parameters) may influence stereochemical outcomes in reactions . For synthetic planning, prioritize protecting-group strategies for the hydroxyl moiety and consider ring strain in cyclization steps .

Q. What experimental strategies are recommended for the synthesis of this compound, particularly regarding stereochemical control?

  • Methodological Answer : Catalytic dearomatization using transition-metal catalysts (e.g., gold carbenes with NHC ligands) enables stereoselective spirocyclization. For example, intramolecular cyclization of phenol derivatives in water/THF mixtures can yield the spirocyclic core with high enantiomeric excess. Post-synthetic modifications (e.g., hydrogenation) may require chiral auxiliaries or enzymatic resolution to retain stereochemical integrity . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate diastereomers .

Q. How should researchers handle discrepancies in reported spectral data (e.g., NMR, IR) for this compound during structural validation?

  • Methodological Answer : Cross-reference spectral libraries (e.g., Handbook of Aqueous Solubility Data) and validate using high-field NMR (≥400 MHz) with deuterated DMSO or CDCl₃ to resolve overlapping signals. For crystallographic confirmation, employ SHELXL for refinement, ensuring thermal displacement parameters (ADPs) are consistent with the proposed structure. If IR data conflicts, check for solvent interactions (e.g., hydrogen bonding in DMSO) that may shift absorption bands .

Advanced Research Questions

Q. What are the challenges in applying quantum mechanical calculations to predict the conformational dynamics of this compound, and how can Cremer-Pople parameters address these?

  • Methodological Answer : Computational modeling struggles with accurately capturing the puckering amplitude (q) and phase angle (θ) of the spirocyclic system due to non-planar ring distortions. Cremer-Pople coordinates provide a quantitative framework to analyze out-of-plane displacements, enabling comparison of DFT-optimized geometries with X-ray crystallography data. Use Gaussian- or ORCA-based methods with dispersion-corrected functionals (e.g., B3LYP-D3) to minimize energy deviations between calculated and experimental conformers .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data on the hydrogen-bonding network of this compound in crystal structures?

  • Methodological Answer : Discrepancies often arise from overlooked solvent molecules or disorder in crystal lattices. Redetermine the crystal structure at low temperature (100 K) to reduce thermal motion artifacts. Use PLATON’s SQUEEZE function to model solvent-accessible voids. For hydrogen-bond analysis, compare Hirshfeld surfaces (via CrystalExplorer) with DFT-derived electrostatic potential maps to validate donor-acceptor interactions .

Q. What advanced factorial design approaches are suitable for optimizing reaction conditions in the multi-step synthesis of this compound derivatives?

  • Methodological Answer : Implement a Box-Behnken or central composite design to evaluate variables: temperature (40–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can identify interactions between factors affecting yield and enantioselectivity. Validate models using ANOVA and confirm robustness via three center-point replicates. For high-throughput screening, employ automated liquid handlers to test 96-well plate arrays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。